(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol

Description

Properties

IUPAC Name |

(1S,2R)-2-(dibutylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO/c1-4-6-13-18(14-7-5-2)15(3)17(19)16-11-9-8-10-12-16/h8-12,15,17,19H,4-7,13-14H2,1-3H3/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRGNOFUBFINSX-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)[C@H](C)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451509 | |

| Record name | (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114389-70-7 | |

| Record name | (αS)-α-[(1R)-1-(Dibutylamino)ethyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114389-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chiral Amino Alcohol Ligands: The (1S,2R)-N,N-Dibutylnorephedrine Architecture

[1]

Content Type: Technical Whitepaper & Experimental Guide Subject: (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol (DBNE) Primary Application: Asymmetric Catalysis (Enantioselective Alkylation)

Executive Summary

(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol, commonly referred to as (1S,2R)-DBNE , is a privileged chiral ligand derived from the norephedrine scaffold. Unlike its N,N-dimethyl analog, the dibutyl variant offers superior solubility in non-polar hydrocarbon solvents (e.g., hexane, toluene), making it the ligand of choice for homogeneous organometallic catalysis. This guide details the structural properties, synthesis, and application of (1S,2R)-DBNE in the enantioselective addition of dialkylzinc reagents to aldehydes—a benchmark reaction in asymmetric synthesis.

Structural Anatomy & Stereochemistry

The molecule possesses two contiguous stereocenters and a "bidentate" architecture capable of chelating metal centers (specifically Zinc).

| Feature | Specification | Function |

| Core Scaffold | (1S,2R)-Norephedrine | Provides the chiral backbone and rigid conformation. |

| Amine Moiety | Tertiary N,N-Dibutyl | Acts as a Lewis base to coordinate with the metal; butyl groups provide steric shielding and solubility. |

| Hydroxyl Group | Secondary Alcohol | Deprotonates to form a covalent metal-alkoxide bond, anchoring the catalyst. |

| Stereochemistry | (1S, 2R) | The "Erythro" configuration. Induces specific facial selectivity in nucleophilic attacks. |

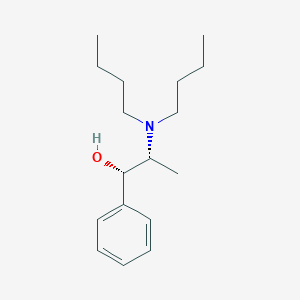

Visualization of Chemical Connectivity

The following diagram illustrates the core connectivity and the stereochemical designation of the ligand.

Figure 1: Connectivity map of (1S,2R)-DBNE highlighting functional groups responsible for chelation.

Synthesis Protocol: Reductive Amination

The most robust route to (1S,2R)-DBNE involves the double reductive alkylation of (1S,2R)-norephedrine. Direct alkylation with butyl halides often leads to over-alkylation (quaternary salts) or elimination byproducts. Reductive amination using butyraldehyde and sodium cyanoborohydride allows for controlled introduction of the butyl chains.

Reagents & Stoichiometry

-

Precursor: (1S,2R)-(+)-Norephedrine HCl (1.0 equiv)

-

Carbon Source: n-Butyraldehyde (2.5 - 3.0 equiv)

-

Reductant: Sodium Cyanoborohydride (NaBH₃CN) (2.0 equiv)

-

Solvent: Methanol (anhydrous)

-

pH Control: Acetic acid (to maintain pH ~6)

Step-by-Step Methodology

-

Dissolution: Dissolve (1S,2R)-norephedrine hydrochloride (10 mmol) in Methanol (50 mL).

-

Imine Formation: Add n-butyraldehyde (25 mmol) dropwise at 0°C. Stir for 30 minutes to allow initial imine formation.

-

Reduction: Add NaBH₃CN (20 mmol) in portions. Caution: HCN gas evolution is possible; ensure proper ventilation/scrubbing.

-

pH Adjustment: Add glacial acetic acid dropwise to maintain pH at approximately 6. Stir at room temperature for 12–24 hours.

-

Quench: Concentrate the methanol under reduced pressure. Resuspend residue in water and basify to pH 12 using 1M NaOH.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). The product resides in the organic layer.

-

Purification: Dry organic layer over Na₂SO₄. Remove solvent. Purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1) to remove mono-butylated impurities.

Application: Enantioselective Addition of Diethylzinc

The primary utility of (1S,2R)-DBNE is catalyzing the addition of diethylzinc (Et₂Zn) to aldehydes. This reaction creates chiral secondary alcohols with high enantiomeric excess (ee).

Mechanistic Pathway

The reaction proceeds via a bimetallic transition state (Zimmerman-Traxler model). The ligand reacts with Et₂Zn to form a chiral zinc alkoxide complex. This complex coordinates the aldehyde and a second molecule of Et₂Zn, directing the ethyl group attack to the Si-face of the aldehyde (for the 1S,2R ligand), yielding the (S)-alcohol.

Figure 2: Catalytic cycle for the enantioselective alkylation of aldehydes.

Standard Operating Procedure (SOP)

Reaction: Benzaldehyde + Et₂Zn → (S)-1-Phenyl-1-propanol

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Catalyst Loading: Add (1S,2R)-DBNE (5 mol%) and dissolve in anhydrous Hexane or Toluene.

-

Zinc Addition: Add Et₂Zn (2.2 equiv, 1.0M in hexane) at 0°C. Stir for 20 minutes. Note: Evolution of ethane gas indicates active complex formation.

-

Substrate Addition: Add Benzaldehyde (1.0 equiv) slowly at 0°C.

-

Reaction: Stir at 0°C for 4–12 hours. Monitor conversion by TLC.

-

Workup: Quench carefully with 1M HCl. Extract with ether.

-

Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Characterization Data

The following data validates the structure of the synthesized ligand.

| Technique | Parameter | Expected Signal / Value |

| Physical State | Appearance | Colorless to pale yellow oil |

| Optical Rotation | ||

| 1H NMR | Aromatic protons (Phenyl group) | |

| 1H NMR | Benzylic proton (CH-OH) | |

| 1H NMR | Methine proton (CH-N) | |

| 1H NMR | ||

| 1H NMR | Terminal methyls of Butyl groups | |

| 13C NMR | Aromatic carbons | |

| 13C NMR | Carbinol carbon (CH-OH) | |

| 13C NMR | Amine-bearing carbon (CH-N) |

Safety & Handling

-

Organozincs: Diethylzinc is pyrophoric . It ignites spontaneously in air. All transfers must use cannula techniques or gas-tight syringes under an inert atmosphere.

-

Ligand Toxicity: Amino alcohols are generally irritants. Avoid skin contact.[1][2]

-

Disposal: Quench all zinc residues with isopropanol followed by water before disposal.

References

-

Soai, K., et al. (1987). "Enantioselective addition of organozinc reagents to aldehydes catalyzed by chiral amino alcohols." Journal of the Chemical Society, Perkin Transactions 1.

-

Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Organometallics to Carbonyl Compounds." Angewandte Chemie International Edition.

-

PubChem Compound Summary. "(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol."[3] National Center for Biotechnology Information.

-

Sigma-Aldrich Safety Data Sheet. "(1S,2R)-(+)-Norephedrine derivatives."

Technical Monograph: (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol (DBNE)

CAS Number: 114389-70-7 Common Name: (-)-N,N-Dibutylnorephedrine ((1S,2R)-DBNE) Primary Application: Chiral Ligand for Asymmetric Catalysis[1]

Executive Summary & Chemical Identity[2][3]

(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol is a privileged chiral amino alcohol ligand derived from norephedrine. It is widely recognized in organic synthesis for its exceptional efficacy in the enantioselective alkylation of aldehydes using dialkylzinc reagents.[2] Unlike its parent compound, the

Physicochemical Profile[3][4][5][6][7][8][9]

| Property | Specification |

| CAS Number | 114389-70-7 |

| IUPAC Name | (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol |

| Molecular Formula | C₁₇H₂₉NO |

| Molecular Weight | 263.42 g/mol |

| Appearance | Colorless to pale yellow viscous liquid |

| Density | 0.94 g/mL (at 25°C) |

| Boiling Point | 170°C (at 2 mmHg) |

| Optical Rotation | |

| Solubility | Soluble in toluene, hexane, diethyl ether, dichloromethane |

| GHS Classification | Irritant (H315, H319, H335) |

Synthesis & Manufacturing Protocol

The synthesis of (1S,2R)-DBNE relies on the double alkylation of the primary amine (1S,2R)-(+)-norephedrine. This protocol prioritizes the prevention of racemization at the benzylic carbon and the complete conversion of the primary amine to the tertiary amine.

Reaction Logic[3][6]

-

Precursor Selection: (1S,2R)-(+)-Norephedrine (CAS 37577-28-9) is selected to yield the (1S,2R)-DBNE isomer. Note that while the precursor is dextrorotatory (+), the dibutyl product is levorotatory (-).[2]

-

Base Selection: Potassium carbonate (K₂CO₃) acts as a heterogeneous acid scavenger.[2] Its mild nature prevents the elimination of the hydroxyl group (styrene formation) which can occur with stronger bases like hydroxides.[2]

-

Solvent System: Ethanol or Acetonitrile.[2] Ethanol is preferred for green chemistry compliance, though Acetonitrile often provides faster kinetics for

substitutions.[2]

Step-by-Step Protocol

-

Reagent Charging:

-

In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend (1S,2R)-(+)-norephedrine (10.0 g, 66.1 mmol) in absolute ethanol (150 mL).

-

Add Potassium Carbonate (27.4 g, 198 mmol, 3.0 equiv).

-

-

Alkylation:

-

Add 1-Bromobutane (27.2 g, 198 mmol, 3.0 equiv) dropwise over 15 minutes. Causality: Slow addition prevents localized hotspots that could favor side reactions.[2]

-

Heat the mixture to reflux (approx. 78°C) for 24–48 hours. Monitor via TLC (SiO₂, 10% MeOH/DCM) until the primary amine spot disappears.[2]

-

-

Workup:

-

Cool reaction to room temperature.[2] Filter off the inorganic salts (KBr, excess K₂CO₃) and wash the cake with ethanol.[2]

-

Concentrate the filtrate under reduced pressure to obtain a viscous residue.[2]

-

Dissolve the residue in Diethyl Ether (100 mL) and wash with Water (2 x 50 mL) to remove trace salts and mono-alkylated impurities.

-

Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate.[2]

-

-

Purification (Distillation):

-

Purify the crude oil via vacuum distillation (Kugelrohr or short-path).

-

Target Fraction: Collect the fraction boiling at 165–175°C under high vacuum (2 mmHg).

-

Yield: Typically 85–92%.[2]

-

Synthesis Workflow Diagram

Figure 1: Synthetic pathway transforming norephedrine to DBNE via double nucleophilic substitution.

Catalytic Application: Enantioselective Alkylation[3]

The "Gold Standard" application of (1S,2R)-DBNE is the asymmetric addition of diethylzinc (Et₂Zn) to benzaldehyde to form (S)-1-phenyl-1-propanol.

Mechanistic Insight

The reaction proceeds via a heterobimetallic transition state .[2] The DBNE ligand reacts with one equivalent of Et₂Zn to form a chiral zinc alkoxide complex.[2] This complex coordinates both the aldehyde (activating the carbonyl) and a second molecule of Et₂Zn (the nucleophile).[2] The steric bulk of the dibutyl groups blocks the Re-face of the aldehyde, forcing the ethyl group to attack from the Si-face, yielding the (S)-alcohol.

Validated Protocol

Safety Warning: Diethylzinc is pyrophoric.[2] All manipulations must occur under an inert atmosphere (Argon/Nitrogen).[2]

-

Catalyst Formation:

-

Flame-dry a Schlenk flask and purge with Argon.

-

Add (1S,2R)-DBNE (13 mg, 0.05 mmol, 5 mol%) and anhydrous Toluene (2.0 mL).

-

Add Diethylzinc (1.0 M in hexane, 1.2 mL, 1.2 mmol) dropwise at 0°C.

-

Stir for 15 minutes at 0°C. Causality: This allows the evolution of ethane gas and formation of the active catalytic Zinc-Ligand species.

-

-

Substrate Addition:

-

Add Benzaldehyde (106 mg, 1.0 mmol) dropwise to the stirring solution.

-

Maintain temperature at 0°C for 12–18 hours.

-

-

Quench & Analysis:

-

Quench carefully with 1M HCl (2 mL).

-

Extract with diethyl ether (3 x 5 mL).

-

Analyze the organic phase via Chiral HPLC (Chiralcel OD-H column).

-

Expected Outcome: >95% Conversion, >90% ee (S)-isomer.

-

Mechanistic Pathway Diagram[3]

Figure 2: Catalytic cycle showing the formation of the active zinc complex and stereoselective alkyl transfer.

References

-

Chemical Identity & Properties

-

Synthesis & Stereochemistry

-

Source: Soai, K., et al. "Enantioface-differentiating addition of dialkylzincs to aldehydes by using (1S, 2R)-N,N-dialkylnorephedrines." Journal of the Chemical Society, Perkin Transactions 1, 1989.[2]

- Context: Establishes the synthesis from norephedrine and the correlation between ligand stereochemistry and product configur

-

-

Catalytic Application (Diethylzinc Addition)

-

Commercial Specifications

-

Source: TCI Chemicals Product Specification (D2129).[2]

-

Sources

(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol molecular weight

An In-depth Technical Guide to (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol, also known by synonyms such as (-)-N,N-Dibutylnorephedrin, is a chiral amino alcohol of significant interest in the fields of pharmaceutical development and asymmetric synthesis.[1] Its defined stereochemistry at two contiguous chiral centers makes it a valuable building block and a powerful tool for inducing stereoselectivity in chemical reactions. This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, synthesis principles, and applications, with a focus on the practical insights required by research and development scientists. The molecular formula of the compound is C₁₇H₂₉NO, corresponding to a molecular weight of 263.43 g/mol .[1][2]

Physicochemical and Stereochemical Properties

The utility of (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol is intrinsically linked to its physical and chemical characteristics. The presence of a hydroxyl group and a tertiary amine imparts specific solubility and reactivity, while the dibutyl groups add lipophilicity, which can enhance solubility in organic solvents and bioavailability in pharmaceutical contexts.[1]

Core Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 263.43 g/mol | [1][2] |

| Molecular Formula | C₁₇H₂₉NO | [1][2][3] |

| CAS Number | 114389-70-7 | [1][2][3] |

| Appearance | Colorless to slightly orange or yellow liquid | [1] |

| Density | ~0.94 g/mL at 20 °C | [1][4] |

| Boiling Point | 170 °C at 2 mmHg | [1] |

| Optical Rotation | [α]²⁰/D = -22° to -26° (c=2 in Hexane) | [1] |

Molecular Structure and Stereochemistry

The structure features a phenyl group and a hydroxyl group on one chiral carbon (C1) and a dibutylamino group and a methyl group on the adjacent chiral carbon (C2). The specific (1S,2R) configuration is crucial for its function in stereoselective applications.

Caption: 2D structure of (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol.

Synthesis and Stereocontrol

The synthesis of specific stereoisomers of phenylpropanolamines is a well-established field, often relying on stereoselective reduction or amination strategies. A common conceptual approach involves the reductive amination of a chiral ketone precursor. More advanced methods employ multi-enzyme cascades to achieve exceptional levels of regio- and stereoselectivity, for instance, starting from precursors like β-methylstyrene.[5]

The causality behind choosing a specific synthetic route lies in achieving the desired (1S,2R) stereochemistry with high diastereomeric and enantiomeric excess. This often necessitates the use of chiral catalysts, reagents, or, as noted, biocatalysts like alcohol dehydrogenases and transaminases that can distinguish between stereoisomeric transition states.[5]

Caption: Conceptual workflow for the synthesis of the target molecule.

Comprehensive Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol. A multi-technique approach is essential for a self-validating analytical system.

Identity and Structural Elucidation

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the covalent structure of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube. CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and for its single deuterium lock signal.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include multiplets for the phenyl protons, distinct signals for the methine protons on C1 and C2, complex multiplets for the methylene protons of the butyl groups, and triplets for the terminal methyl groups of the butyl chains, as well as a doublet for the C2-methyl group.

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum to confirm the number and type of carbon environments.

-

OH Proton Confirmation (D₂O Shake): Add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The labile hydroxyl proton will exchange with deuterium, causing its corresponding signal to disappear from the spectrum, unequivocally confirming its identity.[6]

-

-

Expertise: The coupling patterns (splitting) between the protons on C1 and C2 are diagnostic of their relative stereochemistry. This detailed analysis, often requiring 2D NMR techniques like COSY and NOESY, provides definitive structural proof.

Protocol 2: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. The acid promotes protonation, which is essential for electrospray ionization (ESI).

-

Analysis: Infuse the sample into a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap instrument using an ESI source in positive ion mode.

-

Data Interpretation: The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z value corresponding to the compound's monoisotopic mass (264.2322). HRMS provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula (C₁₇H₂₉NO).

-

Purity and Enantiomeric Excess Determination

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity and, most critically, the enantiomeric excess (e.e.) of the (1S,2R) stereoisomer relative to its (1R,2S) enantiomer.

-

Causality and Method Selection: The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). For polar amino alcohols, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based columns) are highly effective because they offer multiple interaction modes (π-π, hydrogen bonding, ionic interactions) necessary for chiral recognition.[7] This "direct" method is preferred over derivatization techniques to avoid additional reaction steps and potential sources of error.[7]

-

Methodology:

-

Column: Astec® CHIROBIOTIC® T (teicoplanin-based) or a similar macrocyclic glycopeptide column.

-

Mobile Phase: A polar organic mobile phase, such as methanol/acetonitrile with a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid and 0.1% triethylamine) to control the ionization state of the analyte and improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Analysis: Inject a prepared standard of the sample. The (1S,2R) isomer and its (1R,2S) enantiomer will elute at different retention times. The area under each peak is used to calculate the chemical purity and the enantiomeric excess.

-

Caption: Analytical workflow for purity and enantiomeric excess determination.

Key Applications in Research and Development

The well-defined three-dimensional structure of (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol makes it a valuable molecule for creating other chiral compounds.

-

Chiral Auxiliary: It can be used as a chiral auxiliary, where it is temporarily incorporated into a non-chiral molecule to direct a subsequent chemical reaction to proceed stereoselectively. After the reaction, the auxiliary is cleaved, having imparted its "chiral information" to the product.[1]

-

Pharmaceutical Intermediate: This compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] Its structure is related to norephedrine, a precursor to various medications.[8][9]

-

Analytical Reference Standard: In analytical chemistry, pure (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol is used as a reference standard for the development and validation of chromatographic methods aimed at identifying and quantifying it or related compounds in complex mixtures.[1]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazards: According to the Globally Harmonized System (GHS), this chemical is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][10]

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors or mist.

-

Storage: Store in a tightly sealed container in a cool, dark place. Some suppliers recommend storage at room temperature or refrigerated (2-8°C) and under an inert atmosphere, as the compound can be air-sensitive.[2]

Conclusion

(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol is more than a chemical with a specific molecular weight; it is a precision tool for chemists and drug developers. Its value lies in its defined stereochemistry, which enables the synthesis and analysis of other chiral molecules. A thorough understanding of its properties, supported by a robust analytical framework encompassing NMR, MS, and especially chiral HPLC, is critical for its effective application. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can confidently utilize this compound to advance their projects in asymmetric synthesis and pharmaceutical R&D.

References

-

(1S,2R)-2-(Dibutylamino)-1-phenyl-1-propanol. Pharmaffiliates. [Link]

-

(1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol. PubChem, National Center for Biotechnology Information. [Link]

-

(1R,2S)-2-di-n-butylamino-1-phenyl-1-propanol. Chongqing Chemdad Co., Ltd. [Link]

-

(1S,2R)-(+)-Norephedrine. PubChem, National Center for Biotechnology Information. [Link]

-

High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. SpringerLink. [Link]

- Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

(-)-Norephedrine. NIST WebBook, National Institute of Standards and Technology. [Link]

-

High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene. PMC, National Center for Biotechnology Information. [Link]

-

proton NMR spectrum of 2-methylpropan-1-ol. Doc Brown's Chemistry. [Link]

-

Mass spectrum of (1S,2R,2′S)-(+)-2-(2′-butylamino)-1-phenyl-1-propanol HCl (1b′). ResearchGate. [Link]

-

2-Phenylpropanol. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol | C17H29NO | CID 11003877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1R,2S)-2-DI-N-BUTYLAMINO-1-PHENYL-1-PROPANOL Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. (1S,2R)-(+)-Norephedrine | C9H13NO | CID 4786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (-)-Norephedrine [webbook.nist.gov]

- 10. (1S,2R)-2-(Dibutylamino)-1-phenyl-1-propanol | 114389-70-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Solubility of (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol

This guide provides a comprehensive technical overview of the solubility characteristics of (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol, a chiral amino alcohol with applications in pharmaceutical synthesis. Given the scarcity of publicly available experimental solubility data for this specific compound, this document emphasizes a robust theoretical framework for solubility prediction, coupled with detailed, field-proven experimental protocols for precise solubility determination. This resource is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection, formulation development, and process optimization.

Introduction to (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol and its Physicochemical Properties

(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol, also known as (-)-N,N-Dibutylnorephedrine, is a chiral compound recognized for its utility as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure pharmaceuticals.[1] Its molecular structure, featuring a phenyl ring, a hydroxyl group, and a tertiary amine, imparts a distinct set of physicochemical properties that govern its solubility.

A thorough understanding of these properties is the cornerstone of predicting and experimentally determining the solubility of this compound. The key physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₉NO | [1] |

| Molecular Weight | 263.43 g/mol | [1] |

| Appearance | Colorless to slightly orange or yellow liquid | [1] |

| Density | 0.94 g/mL | [1] |

| Boiling Point | 170 °C at 2 mmHg | [1] |

| Predicted pKa | ~10.5 | [2] |

The predicted pKa value of approximately 10.5 suggests that (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol is a weak base.[2] This is a critical parameter as it indicates that the compound's aqueous solubility will be highly dependent on the pH of the medium.

Theoretical Framework for Solubility Prediction

In the absence of direct experimental data, a theoretical approach based on the principle of "like dissolves like" can provide valuable insights into the solubility of (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol in various solvents. This principle can be quantified using Hansen Solubility Parameters (HSP), which dissect the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3]

Estimated Hansen Solubility Parameters for (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol

The HSP for (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol can be estimated using group contribution methods, where the contributions of its individual functional groups are summed.[1][4] Based on its molecular structure, the estimated HSP values are presented below.

| Hansen Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | 17.5 |

| δP (Polar) | 4.5 |

| δH (Hydrogen Bonding) | 8.0 |

Hansen Solubility Parameters of Common Solvents

The following table lists the HSP for a range of common pharmaceutical solvents.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Water | 15.5 | 16.0 | 42.3 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Predicted Solubility Based on HSP

The miscibility of (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol in these solvents can be predicted by calculating the "distance" (Ra) between their respective HSP values. A smaller Ra indicates a higher likelihood of miscibility.

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

Based on this calculation, the following qualitative solubility predictions can be made:

-

High Solubility: Ethanol, Isopropanol, Acetone, Ethyl Acetate, and Toluene are predicted to be good solvents due to the relatively small Ra values. The presence of both polar (hydroxyl and amino groups) and non-polar (phenyl and butyl groups) moieties in the target compound contributes to its affinity for these solvents.

-

Moderate Solubility: Methanol and DMSO are expected to be reasonably good solvents.

-

Low Solubility: Water and Hexane are predicted to be poor solvents due to the significant differences in their HSP, particularly in the polar and hydrogen bonding parameters for water and the lack of polar and hydrogen bonding character in hexane.

pH-Dependent Aqueous Solubility

As a weak base with a predicted pKa of around 10.5, the aqueous solubility of (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol is expected to be significantly influenced by pH.

-

In acidic solutions (pH < pKa - 2): The tertiary amine will be predominantly protonated, forming a more polar and water-soluble ammonium salt. Therefore, the solubility will be substantially higher in acidic buffers (e.g., pH 1-4).

-

In neutral solutions (pH ≈ 7): The compound will exist as a mixture of the free base and its protonated form, leading to intermediate solubility.

-

In basic solutions (pH > pKa + 2): The compound will be primarily in its non-ionized, free base form, which has lower polarity and is expected to have very low water solubility.

This pH-dependent solubility is a critical consideration in drug development, influencing formulation strategies for both oral and parenteral administration.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The following section details two robust and widely accepted methods for solubility measurement.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[5] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Experimental Workflow for Shake-Flask Method

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

-

Preparation of Saturated Solution: Add an excess amount of (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the container in a constant temperature environment (e.g., a shaker bath) and agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to sediment. For accurate separation of the saturated solution from the undissolved solid, centrifugation or filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Potentiometric Titration for pKa and pH-Dependent Solubility

Potentiometric titration is a powerful technique for determining the pKa of an ionizable compound and can also be used to ascertain its solubility as a function of pH.[6] This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for pKa and solubility determination by potentiometric titration.

Detailed Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol in a suitable solvent mixture, typically a co-solvent (e.g., methanol or ethanol) and water, to ensure initial complete dissolution.

-

Titration Setup: Place the solution in a thermostatted titration vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Incrementally add a standardized solution of a strong acid (e.g., 0.1 M HCl) using a precision burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis for pKa: Plot the measured pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

-

Solubility Determination: As the titration proceeds and the pH changes, the compound may precipitate out of solution when its solubility limit is exceeded. The point at which precipitation is first observed (visually or by light scattering) corresponds to the solubility of the compound at that specific pH. By conducting titrations at different initial concentrations, a pH-solubility profile can be constructed.

Conclusion

References

-

Chem-Impex International. (n.d.). (1S,2R)-2-(Dibutylamino)-1-phenyl-1-propanol. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

- Avdeef, A. (2012).

-

Chongqing Chemdad Co., Ltd. (n.d.). (1R,2S)-2-di-n-butylamino-1-phenyl-1-propanol. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

- Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. Pergamon Press.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

-

Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters in Practice. Retrieved from [Link]

-

Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from [Link]

- Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility of organic bases in aqueous and mixed media. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 88-96.

- Jouyban, A. (2010).

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

- Yalkowsky, S. H., He, Y., & Jain, P. (2016).

- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

- Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer Engineering & Science, 14(2), 147-154.

Sources

(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol spectral data (NMR, IR, MS)

The following technical guide provides an in-depth spectral and characterization analysis of (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol, commonly referred to as (-)-N,N-Dibutylnorephedrine ((-)-DBNE).

Introduction & Significance

Compound: (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol

CAS Number: 114389-70-7

Synonyms: (-)-DBNE, (1S,2R)-N,N-Dibutylnorephedrine

Molecular Formula: C

This compound is a privileged chiral amino alcohol ligand, extensively utilized in asymmetric synthesis. It is best known for its role in the Soai reaction (asymmetric autocatalysis) and the enantioselective addition of dialkylzinc reagents to aldehydes. Its structural core is derived from (1S,2R)-norephedrine (erythro configuration), where the amine nitrogen is functionalized with two butyl chains to enhance solubility in non-polar organic solvents (e.g., toluene, hexane) and provide steric bulk essential for stereocontrol.

Synthesis & Structural Logic

The synthesis typically proceeds via the double alkylation of (1S,2R)-(+)-norephedrine with 1-bromobutane. The retention of the (1S,2R) stereochemistry is critical; this configuration is the "erythro" form, where the phenyl and methyl groups are anti-periplanar in the most stable conformation, facilitating the formation of rigid 5-membered chelate rings with zinc.

Synthesis Pathway Diagram

The following diagram illustrates the standard synthetic route and the stereochemical retention.

Caption: Step-wise alkylation of (1S,2R)-norephedrine to form (-)-DBNE, retaining erythro stereochemistry.

Spectral Characterization Data

The following data sets are consolidated from high-purity samples used in asymmetric catalysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for verifying the "erythro" relative stereochemistry (

Table 1:

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| Ar-H | 7.20 – 7.40 | Multiplet | 5H | - | Phenyl Ring Protons |

| H-1 | 4.65 | Doublet | 1H | 4.0 | Benzylic CH-OH (Erythro) |

| H-2 | 2.90 | Multiplet | 1H | - | CH-N (Chiral Center) |

| N-CH | 2.35 – 2.60 | Multiplet | 4H | - | |

| Butyl-CH | 1.20 – 1.50 | Multiplet | 8H | - | |

| H-3 | 0.85 | Doublet | 3H | 6.8 | Methyl group (on C2) |

| Butyl-CH | 0.90 | Triplet | 6H | 7.0 | Terminal Methyls of Butyl |

| OH | ~3.00 | Broad | 1H | - | Hydroxyl (Concentration dependent) |

Table 2:

| Shift ( | Carbon Type | Assignment |

| 142.5 | Quaternary | Phenyl C-1 (Ipso) |

| 128.1, 127.0, 126.2 | CH (Ar) | Ortho, Meta, Para Carbons |

| 75.5 | CH | C-1 (Benzylic C-OH) |

| 60.8 | CH | C-2 (C-N) |

| 52.5 | CH | N-Butyl ( |

| 29.5 | CH | N-Butyl ( |

| 20.6 | CH | N-Butyl ( |

| 14.0 | CH | N-Butyl ( |

| 8.5 | CH | C-3 (Methyl on backbone) |

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a significant hydrogen-bonding network, typical of amino alcohols.

-

3300–3450 cm

: O-H stretching (Broad, intermolecular H-bonding). -

2950, 2930, 2860 cm

: C-H stretching (Strong, aliphatic butyl chains). -

1450, 1490 cm

: Aromatic C=C ring stretch. -

1050 cm

: C-O stretching (Secondary alcohol). -

700, 750 cm

: Monosubstituted benzene ring (out-of-plane bending).

Mass Spectrometry (MS)

The fragmentation pattern is dominated by

Ionization Mode: EI (70 eV)

-

Molecular Ion (M

): m/z 263 (Weak/Trace). -

Base Peak: m/z 156.

-

Mechanism:[3] Cleavage of the C1-C2 bond. The charge is retained on the nitrogen-containing fragment (iminium ion).

-

Fragment: [CH(CH

)=N(C

-

-

Secondary Peak: m/z 107.

-

Fragment: [C

H

-

MS Fragmentation Pathway Diagram

Caption: Primary fragmentation pathway showing the formation of the dominant iminium ion (m/z 156).

Experimental Protocols

Sample Preparation for NMR

To ensure sharp resolution of the benzylic doublet and accurate integration of the butyl chains:

-

Solvent: Use CDCl

(99.8% D) neutralized with basic alumina if the sample is acid-sensitive, though DBNE is generally stable. -

Concentration: Dissolve 10–15 mg of DBNE in 0.6 mL of solvent.

-

Reference: TMS (0.00 ppm) or residual CHCl

(7.26 ppm). -

Note: The hydroxyl proton signal (

~3.0) is concentration-dependent and may shift or broaden if water is present.

Quality Control & Purity Assessment

Before using DBNE as a chiral ligand, purity must be verified to prevent racemic background reactions.

-

TLC: Silica gel, Hexane:EtOAc (3:1). Visualize with UV and Ninhydrin (amine stain).

-

Impurity Check: Look for the monobutyl intermediate in MS (M

207) or NMR (distinct N-H signal, different alkyl region integration). -

Optical Rotation:

(c=1, Ethanol). A low rotation value indicates partial racemization.

References

-

Soai, K., et al. (1991).[4] "Enantioselective addition of dialkylzincs to aldehydes using chiral amino alcohols." Journal of the Chemical Society, Perkin Transactions 1, 2025.[4] Link

-

Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 92(5), 833-856. Link

-

Organic Syntheses. (2021). "Synthesis of Chiral Aziridine Ligands... and Application of DBNE." Org. Synth. 98, 446-462. Link

-

PubChem. (n.d.). "Compound Summary: (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol." National Library of Medicine. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Catalytic asymmetric synthesis of hydroxyketones by chemo- and enantio-selective alkylation of ketoaldehydes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric synthesis of optically active alcohols with two chiral centres from a racemic aldehyde by the selective addition of dialkylzinc reagents using chiral catalysts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol and its Synonyms in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of (1S,2R)-2-(dibutylamino)-1-phenylpropan-1-ol, a pivotal chiral auxiliary in modern organic chemistry. We will delve into its fundamental properties, nomenclature, and most significantly, its application in stereoselective synthesis—a critical process in the development of enantiomerically pure pharmaceuticals. This document is intended to be a practical resource, offering not only theoretical underpinnings but also actionable experimental protocols and insights into the causality of its synthetic utility.

Nomenclature and Identification: Establishing a Common Language

In scientific literature and commercial catalogs, (1S,2R)-2-(dibutylamino)-1-phenylpropan-1-ol is known by several synonyms. A clear understanding of this nomenclature is essential for accurate literature searches and procurement.

The most commonly encountered synonyms include:

Additional identifiers are crucial for unambiguous identification in databases and regulatory documents:

This guide will primarily use the IUPAC name, (1S,2R)-2-(dibutylamino)-1-phenylpropan-1-ol, and its common synonym, (-)-N,N-Dibutylnorephedrine (DBNE), interchangeably.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physical and chemical properties of (-)-N,N-Dibutylnorephedrine is fundamental to its successful application in synthesis, informing choices regarding solvents, reaction temperatures, and purification techniques.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₉NO | [1][3] |

| Molecular Weight | 263.43 g/mol | [1] |

| Appearance | Colorless to slightly orange or yellow liquid | [1][2] |

| Boiling Point | 170 °C at 2 mmHg | [1][2] |

| Density | 0.94 g/mL | [1][2] |

| Refractive Index | n20/D 1.50 | [1] |

| Optical Rotation | [α]20/D -22 to -26° (c=2 in Hexane) | [1][2] |

| Purity | ≥98% (Assay by titration, GC) | [1][2] |

The Core Application: A Chiral Auxiliary in Asymmetric Synthesis

The primary and most impactful application of (-)-N,N-Dibutylnorephedrine is as a chiral auxiliary in asymmetric synthesis.[1][2] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. This methodology is a cornerstone in the synthesis of complex, biologically active molecules.[4]

(-)-N,N-Dibutylnorephedrine has proven particularly effective in the enantioselective addition of organozinc reagents to aldehydes , a powerful carbon-carbon bond-forming reaction to produce chiral secondary alcohols.[5]

Mechanism of Stereocontrol: The "Why" Behind the "How"

The efficacy of (-)-N,N-Dibutylnorephedrine in directing the stereochemical outcome of the addition of dialkylzinc reagents to aldehydes lies in the formation of a rigid, chiral catalyst-reagent complex. The mechanism can be understood through the following key steps:

-

Deprotonation and Chelation: The hydroxyl group of (-)-N,N-Dibutylnorephedrine is deprotonated by the dialkylzinc reagent, forming a zinc alkoxide. The nitrogen atom of the dibutylamino group then coordinates to the zinc center, creating a stable, five-membered bicyclic chelate structure.

-

Aldehyde Coordination: The aldehyde substrate coordinates to the zinc center of this chiral complex. The steric hindrance imposed by the phenyl and methyl groups of the norephedrine backbone, as well as the bulky dibutylamino group, dictates a preferred orientation for the aldehyde.

-

Stereoselective Alkyl Transfer: The alkyl group from the dialkylzinc reagent is then transferred to one specific face of the aldehyde carbonyl group, leading to the preferential formation of one enantiomer of the resulting alcohol.

The following diagram illustrates the proposed transition state for this reaction, highlighting the key interactions that lead to stereocontrol.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol | C17H29NO | CID 11003877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

Technical Guide: Scalable Synthesis of (-)-N,N-Dibutylnorephedrine (DBNE)

Executive Summary

(-)-N,N-Dibutylnorephedrine (DBNE) is a privileged chiral amino alcohol ligand, extensively utilized in asymmetric catalysis, most notably in the enantioselective addition of dialkylzinc reagents to aldehydes (the Soai reaction).[1] Its structural efficacy derives from the steric bulk of the N-butyl groups combined with the rigid chiral backbone of (1R,2S)-norephedrine, which creates a highly effective chiral pocket for transition metal coordination.

This guide details a robust, scalable synthesis pathway for (-)-DBNE via direct N-alkylation. Unlike many chiral ligand syntheses that require exotic reagents, this protocol relies on accessible commodity chemicals, making it suitable for both academic research and process-scale ligand development.

Part 1: Retrosynthetic Analysis & Pathway Design[2]

The synthesis of (-)-DBNE is best approached through a disconnection at the nitrogen atom. While reductive amination is a viable strategy for secondary amines, the steric congestion required for the tertiary N,N-dibutyl amine favors a direct nucleophilic substitution (SN2) approach using an excess of alkyl halide.

Structural Disconnection

The target molecule, (1R,2S)-2-(dibutylamino)-1-phenylpropan-1-ol, is disassembled into two primary components: the chiral scaffold (1R,2S)-Norephedrine and the alkylating agent n-Butyl Bromide .

Figure 1: Retrosynthetic disconnection of (-)-DBNE showing the convergence of the chiral pool precursor and the alkylating agent.

Part 2: Synthesis Protocol (Direct Alkylation)

Reaction Mechanism

The transformation proceeds via a double SN2 mechanism. The primary amine of norephedrine acts as the nucleophile, displacing the bromide ion from n-butyl bromide. Potassium carbonate (K₂CO₃) serves as the proton scavenger, neutralizing the hydrobromic acid generated in situ to drive the equilibrium forward and prevent the amine from becoming protonated (and thus non-nucleophilic).

Critical Control Point: Regioselectivity is the primary challenge. While N-alkylation is kinetically favored, O-alkylation can occur under harsh conditions. The use of ethanol as a protic solvent helps solvate the leaving group and moderate the basicity, favoring N- over O-alkylation compared to dipolar aprotic solvents like DMF.

Experimental Procedure

Scale: 10 mmol (Basis)

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| (1R,2S)-(-)-Norephedrine | 151.21 | 1.0 | 1.51 g | Chiral Scaffold |

| n-Butyl Bromide | 137.02 | 2.5 | 3.43 g (2.7 mL) | Alkylating Agent |

| Potassium Carbonate | 138.21 | 3.0 | 4.14 g | Base (Scavenger) |

| Ethanol (Absolute) | 46.07 | Solvent | 15-20 mL | Reaction Medium |

Step-by-Step Workflow

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add (1R,2S)-norephedrine (1.51 g) and ethanol (15 mL) to the flask. Stir until the amino alcohol is fully dissolved.

-

Base Addition: Add anhydrous K₂CO₃ (4.14 g) to the solution. The mixture will become a suspension.

-

Alkylation: Add n-butyl bromide (2.7 mL) dropwise via syringe over 5 minutes.

-

Reflux: Heat the reaction mixture to a gentle reflux (approx. 80°C bath temperature). Maintain reflux for 15–24 hours .

-

Monitoring: Check reaction progress via TLC (Silica gel; Eluent: EtOAc/Hexane 1:4). The starting material (primary amine) will disappear, and a less polar spot (tertiary amine) will appear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (KBr and excess K₂CO₃) through a sintered glass funnel or a Celite pad. Wash the solid cake with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the ethanol and excess butyl bromide.

-

Partition: Dissolve the oily residue in Dichloromethane (DCM, 20 mL) and water (20 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM (10 mL).

-

Drying: Combine organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Filter the drying agent and evaporate the solvent to yield the crude product as a pale yellow oil.[2]

-

Purification

While the crude product is often sufficiently pure for catalytic applications (>90%), high-purity ligand synthesis requires purification.

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient from 10:1 to 5:1).

-

Target: The tertiary amine typically elutes after the mono-alkylated intermediate (if present) but before any O-alkylated byproducts.

Part 3: Process Logic & Quality Control[2]

The following flow diagram illustrates the decision logic during the workup phase to ensure high recovery and purity.

Figure 2: Workup and isolation workflow for (-)-DBNE.

Characterization Data

To validate the synthesis, the isolated product must meet the following specifications:

-

Physical State: Pale yellow viscous oil.

-

Optical Rotation:

to -

¹H NMR (300 MHz, CDCl₃):

- 7.2–7.4 (m, 5H, Ph-H )

- 4.7 (d, 1H, CH -OH)

- 2.8 (m, 1H, CH -N)

- 2.4–2.6 (m, 4H, N-CH ₂-C₃H₇)

- 0.8–1.5 (m, 17H, Alkyl chain protons + methyl doublet)

Part 4: Safety & Handling

-

n-Butyl Bromide: Alkylating agent. Flammable and potential irritant. Handle in a fume hood.

-

Norephedrine: Sympathomimetic amine. While the free base is less regulated than the HCl salt in some jurisdictions, it should be handled with care to avoid inhalation or skin contact.

-

Waste Disposal: All aqueous waste containing bromide salts should be disposed of according to halogenated waste protocols.

References

-

Soai, K., et al. (1987). "Enantioselective addition of organozinc reagents to aldehydes catalyzed by chiral amino alcohols." Journal of the American Chemical Society, 109(23), 7111–7115. Link

-

Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 92(5), 833–856. Link

-

Vidal-Ferran, A., et al. (2004). "Enantioselective addition of dimethylzinc to aldehydes: assessment of optimal N,N-substitution for 2-dialkylamino-1,1,2-triphenylethanol ligands." Tetrahedron: Asymmetry, 15(23), 3709-3716. Link

-

Blacker, A. J., et al. (1999).[3] "Process for the preparation of an organozinc reagent." US Patent 6,258,967 B1. Link

Sources

Chiral auxiliaries in asymmetric synthesis overview

An In-depth Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of single-enantiomer pharmaceuticals is a cornerstone of modern drug development, driven by the often-dramatic differences in pharmacological activity between stereoisomers. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, employs a variety of strategies to achieve this control. Among these, the use of chiral auxiliaries represents a robust, reliable, and well-established methodology. This guide provides a comprehensive overview of the core principles, major classes, and practical applications of chiral auxiliaries in asymmetric synthesis. We will delve into the mechanistic underpinnings of how these molecules exert stereochemical control, provide detailed experimental protocols for key transformations, and explore their application in the synthesis of complex molecular targets.

Part 1: The Foundation: Chirality and the Imperative of Asymmetric Synthesis

Chirality, from the Greek word for hand (χειρ, cheir), is a geometric property of an object that is non-superimposable on its mirror image. In chemistry, this concept applies to molecules. A molecule is chiral if it has a non-superimposable mirror image, and these two mirror-image forms are called enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, but their interaction with other chiral entities, such as biological receptors, can differ significantly.

This difference is of paramount importance in pharmacology. The "eutomer" is the enantiomer with the desired therapeutic effect, while the "distomer" may have a different, reduced, or even deleterious effect. A tragic historical example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. This has led regulatory bodies like the FDA to mandate the development of single-enantiomer drugs unless there is a compelling reason to do otherwise.

Asymmetric synthesis aims to produce a single enantiomer of a chiral product from achiral or racemic starting materials. This can be achieved through various methods, including the use of chiral catalysts, chiral reagents, and chiral auxiliaries.

Part 2: The Chiral Auxiliary: A Temporary Partner in Stereocontrol

A chiral auxiliary is a chiral molecule that is reversibly attached to a prochiral substrate to direct a subsequent stereoselective transformation. Once the desired stereochemistry is set, the auxiliary is removed, yielding the enantiomerically enriched product and, ideally, allowing for the recovery and reuse of the auxiliary.

The general workflow for an auxiliary-directed asymmetric synthesis can be visualized as follows:

Figure 1: General workflow of an auxiliary-based asymmetric synthesis.

The key to the success of this strategy lies in the ability of the chiral auxiliary to create a diastereomeric intermediate. Diastereomers have different physical and chemical properties, allowing for their separation and for one to be favored in a subsequent reaction. The auxiliary achieves this by creating a sterically and/or electronically biased environment around the reactive center of the substrate.

Key Characteristics of an Ideal Chiral Auxiliary:

-

Readily available and inexpensive: Both enantiomers should be accessible in high purity.

-

Easy to attach and remove: The formation and cleavage of the diastereomeric intermediate should proceed in high yield under mild conditions.

-

High stereodirecting ability: It should induce high diastereoselectivity in the key stereocreating step.

-

Crystalline intermediates: Crystalline diastereomers can often be purified to very high levels of stereoisomeric purity by recrystallization.

-

Amenable to recovery and reuse: This is crucial for the economic viability of the process.

Part 3: Major Classes of Chiral Auxiliaries and Their Applications

Evans' Auxiliaries (Oxazolidinones)

Developed by David A. Evans and his group in the 1980s, chiral oxazolidinones are among the most powerful and versatile chiral auxiliaries. They are particularly effective in directing stereoselective alkylations, aldol reactions, and acylations of the corresponding N-acylated imides.

Mechanism of Action in Aldol Reactions:

The stereochemical outcome of Evans' aldol reactions is controlled by the formation of a Z-enolate, which then reacts with an aldehyde via a six-membered, chair-like transition state. The bulky substituent on the oxazolidinone ring (e.g., benzyl or isopropyl) effectively shields one face of the enolate, forcing the aldehyde to approach from the opposite face.

An In-depth Technical Guide to (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol: Synthesis, Properties, and Applications in Asymmetric Catalysis

Abstract: This technical guide provides a comprehensive overview of (1S,2R)-2-(dibutylamino)-1-phenylpropan-1-ol, a chiral amino alcohol with significant applications in asymmetric synthesis. The document details the compound's discovery, its stereoselective synthesis from the readily available precursor (1S,2R)-(+)-norephedrine, and its critical role as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Introduction and Discovery

(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol, also known as N,N-dibutylnorephedrine (DBNE), belongs to a class of chiral β-amino alcohols derived from norephedrine. The parent compound, norephedrine, is a psychoactive drug that has been used for its nasal decongestant and anorectic properties[1][2]. The discovery and development of N,N-dialkylated norephedrine derivatives were driven by the search for effective and stereoselective chiral ligands for asymmetric catalysis. In this context, (1S,2R)-2-(dibutylamino)-1-phenylpropan-1-ol has emerged as a highly effective catalyst for the enantioselective addition of dialkylzincs to both aliphatic and aromatic aldehydes, yielding secondary alcohols with high optical purity. Its unique structure, featuring a dibutylamino group, enhances its solubility and bioavailability, making it a valuable candidate in pharmaceutical and chemical research[3]. The compound's utility extends to being a key intermediate in the synthesis of various biologically active molecules[3].

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of (1S,2R)-2-(dibutylamino)-1-phenylpropan-1-ol is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₉NO | [4] |

| Molecular Weight | 263.43 g/mol | [5] |

| Appearance | Colorless to light orange to yellow clear liquid | [5] |

| Boiling Point | 170 °C at 2 mmHg | [5] |

| Specific Rotation [α]20/D | -22.0 to -26.0 deg (c=2, Hexane) | [5] |

| CAS Number | 114389-70-7 | [4] |

Safety Information: (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated area[4].

Stereoselective Synthesis: A Detailed Protocol

The most common and efficient method for the synthesis of (1S,2R)-2-(dibutylamino)-1-phenylpropan-1-ol is through the reductive amination of (1S,2R)-(+)-norephedrine with butyraldehyde. This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent such as sodium cyanoborohydride.

Reaction Principle

Reductive amination is a cornerstone of amine synthesis in organic chemistry. The reaction proceeds in two main steps:

-

Imine/Iminium Ion Formation: The primary amine of norephedrine reacts with the carbonyl group of butyraldehyde to form a hemiaminal, which then dehydrates to form an imine. In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.

-

Reduction: A hydride reagent, selectively chosen to be unreactive towards the starting aldehyde, reduces the iminium ion to the corresponding secondary or tertiary amine. Sodium cyanoborohydride (NaBH₃CN) is particularly well-suited for this purpose as it is stable in mildly acidic conditions and preferentially reduces the iminium ion over the carbonyl group[1][2][3].

Step-by-Step Experimental Protocol

This protocol is a self-validating system, designed to ensure high yield and purity of the final product.

Materials:

-

(1S,2R)-(+)-Norephedrine

-

Butyraldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (1S,2R)-(+)-norephedrine (1.0 eq) in anhydrous methanol.

-

Addition of Reagents: To the stirred solution, add butyraldehyde (2.2 eq) followed by glacial acetic acid to adjust the pH to approximately 6-7.

-

Formation of Iminium Ion: Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

-

Reduction: Cautiously add sodium cyanoborohydride (2.5 eq) portion-wise to the reaction mixture. The addition may cause gas evolution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add diethyl ether to the residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude (1S,2R)-2-(dibutylamino)-1-phenylpropan-1-ol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield a colorless to pale yellow oil.

Application as a Chiral Ligand in Asymmetric Synthesis

(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol has proven to be a highly effective chiral ligand in the enantioselective addition of dialkylzinc reagents to aldehydes. This reaction is a fundamental method for the synthesis of chiral secondary alcohols, which are important building blocks in the pharmaceutical and fine chemical industries.

Mechanism of Asymmetric Induction

The catalytic cycle involves the formation of a chiral zinc-amino alcohol complex. The dialkylzinc reagent coordinates to this complex, and the resulting chiral environment dictates the facial selectivity of the addition of an alkyl group to the aldehyde. The bulky dibutylamino group and the stereochemistry of the norephedrine backbone create a well-defined chiral pocket that effectively shields one face of the aldehyde, leading to the preferential formation of one enantiomer of the secondary alcohol.

Performance Data in the Enantioselective Ethylation of Aldehydes

The effectiveness of (1S,2R)-2-(dibutylamino)-1-phenylpropan-1-ol as a chiral ligand is demonstrated in the enantioselective addition of diethylzinc to various aldehydes. The following table summarizes key performance data from seminal work in this area.

| Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

| Benzaldehyde | 1-Phenyl-1-propanol | 97 | 95 | R |

| p-Chlorobenzaldehyde | 1-(p-Chlorophenyl)-1-propanol | 98 | 94 | R |

| p-Methoxybenzaldehyde | 1-(p-Methoxyphenyl)-1-propanol | 95 | 92 | R |

| 1-Naphthaldehyde | 1-(1-Naphthyl)-1-propanol | 96 | 90 | R |

| Heptanal | 3-Nonanol | 85 | 88 | R |

Data adapted from Soai, K.; Ookawa, A.; Kouchi, K.; Ogawa, M. J. Chem. Soc., Chem. Commun. 1987, (7), 412-413.

Conclusion

(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol is a valuable and versatile chiral amino alcohol with significant applications in asymmetric synthesis. Its straightforward synthesis from (1S,2R)-(+)-norephedrine and its demonstrated efficacy as a chiral ligand in the enantioselective addition of dialkylzincs to aldehydes make it an important tool for chemists in both academic and industrial research. This guide provides the essential technical information for the synthesis and application of this compound, enabling researchers to confidently incorporate it into their synthetic strategies for the preparation of enantiomerically enriched molecules.

References

-

Patel, R. J., & Singh, T. R. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Journal of Molecular Structure, 1230, 129883. [Link]

-

PubChem. (1S,2R)-(+)-Norephedrine. [Link]

-

PubChem. (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol. [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.

- Soai, K., Ookawa, A., Kouchi, K., & Ogawa, M. (1987). Asymmetric addition of dialkylzincs to aldehydes using chiral N,N-dialkylnorephedrines.

- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.

-

Master Organic Chemistry. Reductive Amination. [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Sodium cyanoborohydride [organic-chemistry.org]

- 4. Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]

Architects of Asymmetry: A Technical Guide to Chiral Amino Alcohols in Catalysis

[1]

Executive Summary

Chiral amino alcohols represent one of the most versatile classes of "privileged ligands" in asymmetric synthesis. Their utility spans from stoichiometric modifiers to sub-stoichiometric ligands in transition metal catalysis and organocatalysis. This guide dissects the mechanistic underpinnings of these ligands, specifically focusing on their dual-activation modes (Lewis acid/base pairs) and their critical role in industrial-scale enantioselective reductions and alkylations.

Part 1: Structural Fundamentals & Ligand Design

The efficacy of chiral amino alcohols (e.g., ephedrine, prolinol, cinchona alkaloids) stems from the electronic mismatch between the hard oxygen donor and the softer nitrogen donor. This 1,2- or 1,3-heteroatom relationship creates a rigid chelation bite angle when bound to metals, or a defined hydrogen-bonding scaffold in organocatalysis.

The "Hard/Soft" Mismatch

-

Nitrogen (Amine): Acts as a Brønsted base or a ligand for softer metals (Ru, Zn). In the Corey-Bakshi-Shibata (CBS) system, it coordinates to Boron, activating the hydride donor.

-

Oxygen (Alcohol): Upon deprotonation, the alkoxide forms a strong covalent bond with oxophilic Lewis acids (B, Ti, Al), anchoring the ligand and defining the chiral pocket.

Part 2: The Gold Standard — Boron-Mediated Reductions (CBS)

The CBS reduction is arguably the most commercially significant application of chiral amino alcohols. It utilizes a proline-derived oxazaborolidine to catalyze the reduction of prochiral ketones to chiral secondary alcohols with high enantiomeric excess (ee).

Mechanistic Deep Dive: The "Face-Selection" Model

The reaction does not proceed via simple hydride attack. It requires the formation of a Lewis acid-base adduct between the oxazaborolidine catalyst and the stoichiometric borane reductant.

-

Activation: The nitrogen of the oxazaborolidine coordinates to the borane reagent (

), increasing the Lewis acidity of the endocyclic boron atom.[1][2][3] -

Coordination: The ketone oxygen binds to the endocyclic boron (now highly Lewis acidic).[3][4] This locks the ketone in a specific orientation due to steric repulsion between the ketone's large group (

) and the catalyst's shielding group. -

Hydride Transfer: An intracomplex hydride transfer occurs via a six-membered chair-like transition state.

Figure 1: The catalytic cycle of the CBS reduction, highlighting the dual activation of the borane reagent and the ketone substrate.[4]

Validated Protocol: Enantioselective Reduction of Acetophenone

Objective: Synthesis of (R)-1-phenylethanol using (S)-Me-CBS.

Safety Warning: Borane reagents are toxic and highly flammable. Work must be performed in a fume hood under inert atmosphere.

Reagents:

-

Acetophenone (1.20 g, 10 mmol)

-

(S)-Me-CBS catalyst (1.0 M in toluene, 1.0 mL, 10 mol%)

-

Borane-dimethylsulfide (BH₃·DMS) (2.0 M in THF, 3.0 mL, 0.6 equiv)

-

Anhydrous THF (30 mL)

Step-by-Step Methodology:

-

System Prep: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Catalyst Charge: Syringe the (S)-Me-CBS solution into the flask. Add 10 mL of anhydrous THF.

-

Reductant Activation: Cool the flask to 0°C. Add the BH₃·DMS solution dropwise. Stir for 10 minutes. Note: This pre-complexation step is critical to form the active reducing species.

-

Substrate Addition (The Critical Step): Dissolve acetophenone in 20 mL THF. Add this solution to the catalyst mixture slowly over 30–60 minutes via syringe pump.

-

Expert Insight: Rapid addition leads to "background reduction" by free BH₃, which is non-enantioselective, drastically lowering the ee.

-

-

Quench: Once TLC indicates consumption of starting material (~15 min after addition), carefully quench with Methanol (5 mL) to destroy excess borane. Caution: Hydrogen gas evolution.

-

Workup: Add 1N HCl (20 mL) and stir for 20 minutes to hydrolyze the B-O bond. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.

Part 3: Transition Metal Catalysis (Noyori & Zinc)